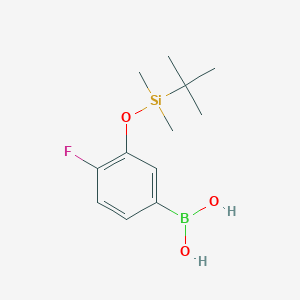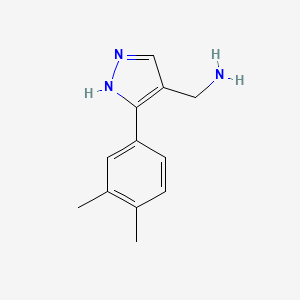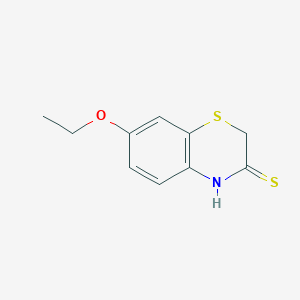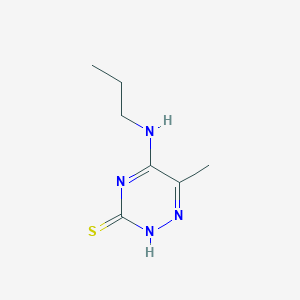
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a t-butyldimethylsilyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with t-butyldimethylsilyl chloride in the presence of a base like imidazole to form the t-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The t-butyldimethylsilyloxy group can be selectively removed under mild acidic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Mild acids like acetic acid or TBAF (tetrabutylammonium fluoride).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Free hydroxyl derivatives.
Scientific Research Applications
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of functional materials, such as polymers and organic electronics, due to its unique electronic properties.
Biological Studies: Acts as a probe in studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. The t-butyldimethylsilyloxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl site.
Comparison with Similar Compounds
Similar Compounds
- 3-(t-Butyldimethylsilyloxy)phenylboronic acid
- 4-(t-Butyldimethylsilyloxy)phenylboronic acid
- 2-(t-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the t-butyldimethylsilyloxy group. The fluorine atom imparts distinct electronic properties, enhancing the compound’s reactivity and stability. The t-butyldimethylsilyloxy group provides steric protection, making it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFMZXRMRCSXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2636272.png)

![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)
![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)
![4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2636284.png)
![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2636289.png)
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2636290.png)

